Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-((cyclopentylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[222]octane core structure, which is a common motif in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the amino group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bicyclo[2.2.2]octane derivatives .
Scientific Research Applications
Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structure makes it a useful tool for studying the interactions of bicyclic compounds with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Uniqueness
Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to the presence of the cyclopentylmethylamino group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to specific targets and alter its reactivity compared to similar compounds .
Properties
Molecular Formula |
C16H28ClNO2 |
---|---|
Molecular Weight |
301.9 g/mol |
IUPAC Name |
methyl 4-(cyclopentylmethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-19-14(18)15-6-9-16(10-7-15,11-8-15)17-12-13-4-2-3-5-13;/h13,17H,2-12H2,1H3;1H |
InChI Key |
MXQYVCYMYITGBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)NCC3CCCC3.Cl |
Origin of Product |
United States |
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